Ethene;prop-1-ene
CAS No.: 9010-79-1
Cat. No.: VC20746612
Molecular Formula: C5H10
Molecular Weight: 70.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9010-79-1 |
|---|---|
| Molecular Formula | C5H10 |
| Molecular Weight | 70.13 g/mol |
| IUPAC Name | ethene;prop-1-ene |
| Standard InChI | InChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2 |
| Standard InChI Key | HQQADJVZYDDRJT-UHFFFAOYSA-N |
| SMILES | CC=C.C=C |
| Canonical SMILES | CC=C.C=C |
Introduction
Chemical Identity and Structure
Structural Variations
The structure of ethene;prop-1-ene copolymers can vary significantly depending on the polymerization conditions, catalyst systems, and monomer feed ratios. These variations include:
| Structural Type | Description | Typical Properties |
|---|---|---|
| Random Copolymer | Ethylene and propylene units randomly distributed | Balanced flexibility and strength |
| Block Copolymer | Distinct blocks of polyethylene and polypropylene | Combines properties of both homopolymers |
| Alternating Copolymer | Regular alternation of ethylene and propylene units | Uniform structure with predictable properties |
| Gradient Copolymer | Gradual change in monomer composition | Transition properties between homopolymers |
Preparation Methods and Synthesis
Polymerization Techniques
The synthesis of ethene;prop-1-ene involves the copolymerization of ethylene and propylene through various polymerization techniques, each resulting in different polymer architectures and properties. The main polymerization methods include:
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Anionic Polymerization: This method involves the attack of a nucleophile on the double bond of the monomers, forming a carbanion that propagates the polymer chain.
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Cationic Polymerization: This technique uses electrophilic reagents to initiate the polymerization by forming a carbocation that propagates the chain.
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Free Radical Polymerization: In this method, free radicals generated by initiators such as organic peroxides react with the monomers to form the polymer chain.
Industrial Production
Industrial production of ethene;prop-1-ene typically involves high-pressure polymerization processes with catalysts such as Ziegler-Natta catalysts, which provide control over the polymer's molecular weight and structure. These processes typically operate at temperatures around 120°C and pressures between 10-50 bar, yielding materials suitable for automotive and packaging applications.
Polymerization Mechanisms
Catalyst Systems and Their Functions
Various catalyst systems can be employed for the synthesis of ethene;prop-1-ene, each with specific mechanisms and resulting polymer properties. Table 1 summarizes key catalyst systems used in the synthesis:
Table 1: Catalyst Systems for Ethene;prop-1-ene Synthesis
| Catalyst System | Mechanism | Key Findings |
|---|---|---|
| MgCl₂/TiCl₄ + Al(iBu)₃ | Ziegler-Natta catalysis with high regioselectivity | Ethylene exhibits higher chain propagation rates than propylene (3:1 ratio) |
| rac-Me₂Si(indenyl)₂ZrCl₂/MAO | Metallocene-mediated polymerization | Produces polymers with controlled tacticity and molecular weight distribution |
Reaction Pathways and Mechanisms
The copolymerization of ethylene and propylene involves complex reaction pathways. The interactions between propene (as an ene) and ethylene (as an enophile) can proceed via asynchronous pathways with specific activation barriers, as shown in Table 2:
Table 2: Reaction Parameters for Ethene and Propene Interactions
| Reaction Type | Activation Barrier | Mechanistic Pathway |
|---|---|---|
| Propene + Ethylene | 138 kJ/mol | Stepwise mechanism preferred over concerted pathway |
Related Chemical Processes
Recent Advancements
Recent developments include room temperature ethene to propene (ETP) tandem catalysis, representing significant advancement in converting ethylene to propylene under mild conditions . This approach offers potential new pathways for alkene transformation processes that may be relevant to understanding the chemistry of ethene;prop-1-ene copolymers.
Environmental Aspects
Natural Emissions of Monomers
Research on the natural occurrence of the constituent monomers provides context for understanding the environmental aspects of ethene;prop-1-ene. A study on emissions from a midlatitude forest reported significant natural emissions of both ethene and propene . Table 3 summarizes these findings:
Table 3: Natural Emissions of Ethene and Propene from Midlatitude Forest
| Compound | Average Summer Emission (10¹⁰ molecules cm⁻² s⁻¹) |
|---|---|
| Ethene | 2.63 ± 0.13 |
| Propene | 1.13 ± 0.04 |
| 1-Butene | 0.40 ± 0.10 |
The study found that biogenic emissions of ethene were about half the anthropogenic emission, while biogenic emissions of propene were twice as large as anthropogenic emissions . This suggests a significant natural cycle for these compounds in the environment.
Emission Patterns and Environmental Factors
The emissions of ethene and propene from forest environments were correlated with incident solar radiation, suggesting photosynthetic activity plays a role in their production . Average daytime (10:00 to 15:00 LT, June 1 to October 31) hydrocarbon gradients were measured at 0.045, 0.024, and 0.012 ppbv for ethene, propene, and 1-butene, respectively .
Physical and Chemical Properties
Comparative Analysis with Related Compounds
While specific properties of ethene;prop-1-ene must be determined experimentally, some insights can be gained by comparing it with related compounds. Table 4 provides a comparison with a related polymer:
Table 4: Comparison with Related Polymer
Applications and Industrial Significance
Current Applications
Ethene;prop-1-ene copolymers find applications across various industries due to their versatile properties:
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Automotive Industry: Components including bumpers, interior panels, and fuel systems
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Packaging Materials: Food containers, flexible packaging, and consumer products
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Construction Materials: Pipes, fittings, and insulation products
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Consumer Goods: Household items, toys, and other plastic products
Future Prospects
The growing interest in sustainable and high-performance materials suggests continued development of ethene;prop-1-ene copolymers with enhanced properties. Recent advancements in catalysis, particularly the room temperature ethene to propene (ETP) tandem catalysis , point toward more efficient and environmentally friendly production methods.
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